molecular formula C12H10ClNO4 B11850252 N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide CAS No. 62252-27-1

N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide

Cat. No.: B11850252
CAS No.: 62252-27-1
M. Wt: 267.66 g/mol
InChI Key: MJMARCSWFKPJGW-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide: is a synthetic organic compound belonging to the class of isochromen derivatives This compound is characterized by the presence of a chloro, methoxy, and acetamide group attached to an isochromen ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide typically involves the reaction of 4-chloro-3-methoxy-1-oxo-1H-isochromen-7-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like pyridine or triethylamine to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown inhibitory activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes or proteins essential for cell survival and proliferation. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death in bacteria . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

  • N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)benzamide
  • N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)-Nα-[(4-methylphenyl)sulfonyl]phenylalaninamide
  • N-{[(3S)-5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl]carbonyl}-L-phenylalanine

Uniqueness: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-6(15)14-7-3-4-8-9(5-7)11(16)18-12(17-2)10(8)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMARCSWFKPJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489279
Record name N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62252-27-1
Record name N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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